![molecular formula C17H19ClN4O6 B2413219 Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) CAS No. 2341841-02-7](/img/structure/B2413219.png)
Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride)
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Overview
Description
Thalidomide 4’-oxyacetamide-alkyl-C2-amine (hydrochloride) is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus a short alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC R&D .
Molecular Structure Analysis
The chemical name for this compound is N - (2-Aminoethyl)-2- [ [2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H -isoindol-4-yl]oxy]acetamide hydrochloride . The molecular weight is 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl . . The compound should be stored at -20°C .Scientific Research Applications
Protein Degradation: Targeting CRBN
Thalidomide and its derivatives have emerged as crucial protein degraders in clinical practice. A pivotal breakthrough occurred when researchers identified cereblon (CRBN) as the direct target of thalidomide and its derivatives . Here’s how it works:
Chiral Separation and Drug Discovery
Chirality plays a critical role in drug development. Thalidomide-linker 10 exists as a pair of mirror-image molecules (enantiomers). Researchers have explored chiral separation techniques to isolate these enantiomers, which could have applications in drug discovery . By understanding the distinct properties of each enantiomer, scientists can optimize drug efficacy and safety.
Anti-Tumor and Anti-Metastatic Effects
Preclinical studies indicate that thalidomide derivatives exhibit anti-tumor and anti-metastatic activities. These findings drive further investigation into their role in cancer management.
Mechanism of Action
- The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .
- This interaction results in the recognition and degradation of specific proteins, including neosubstrates .
- Downstream effects include changes in cytokine production, cell proliferation, and tumor growth inhibition .
- Impact on Bioavailability : Thalidomide’s pharmacokinetics influence its bioavailability and therapeutic efficacy .
Target of Action: Cereblon (CRBN)
Mode of Action: Molecular Glue
Biochemical Pathways: Downstream Effects
Pharmacokinetics (ADME):
Result of Action: Molecular and Cellular Effects
Action Environment: Environmental Factors
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNNSLQIHNBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
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